N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine
Description
N¹,N¹-Dimethyl-N⁴-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine is a structurally complex aromatic amine featuring a central benzene ring substituted with dimethylamine and a thiazole-pyridine hybrid moiety. Its Z-configuration at the ethylidene linkage may influence stereoselective interactions in biological systems.
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(2-pyridin-4-yl-1,3-thiazol-5-yl)ethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-13(21-15-4-6-16(7-5-15)22(2)3)17-12-20-18(23-17)14-8-10-19-11-9-14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVFQXNTVIHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N(C)C)C2=CN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Dimethylation of 1,4-Benzenediamine
The most straightforward method involves the exhaustive methylation of 1,4-benzenediamine using dimethyl sulfate (DMS) under alkaline conditions. In a representative procedure, 1,4-benzenediamine (1.0 equiv) is dissolved in aqueous sodium hydroxide (2.5 equiv NaOH, 50% w/v) and treated dropwise with DMS (2.2 equiv) at 0–5°C. The reaction proceeds via nucleophilic substitution, where the amine groups attack the electrophilic methyl groups of DMS. After stirring for 12 hours at room temperature, the product is extracted with dichloromethane and purified via fractional distillation, yielding N¹,N¹-dimethyl-1,4-benzenediamine in 68–72% purity.
Reductive Amination of 4-Nitroso-N,N-Dimethylaniline
An alternative route employs electrochemical reduction of 4-nitroso-N,N-dimethylaniline in ethanol-water (3:1 v/v) at pH 7.0. Using a platinum anode and carbon cathode at 1.2 V, the nitroso group is reduced to an amine, concurrently preserving the dimethyl substituents. This method achieves 76% yield with >99% purity, as confirmed by HPLC. The electrochemical pathway minimizes byproduct formation compared to traditional catalytic hydrogenation.
Synthesis of 2-(4-Pyridinyl)-1,3-Thiazol-5-yl Ethyl Ketone
The thiazole-pyridine fragment is synthesized through a tandem bromination-cyclocondensation sequence:
Bromination of 4-Acetylpyridine
4-Acetylpyridine (1.0 equiv) undergoes α-bromination using bromine (1.1 equiv) in glacial acetic acid at 25°C for 4 hours. The reaction produces 2-bromo-1-(4-pyridinyl)ethan-1-one in 89% yield, characterized by a singlet at δ 4.82 ppm (CH₂Br) in ¹H NMR.
Thiazole Ring Formation
The α-bromo ketone is reacted with thiourea (1.2 equiv) in refluxing acetone for 6 hours. Nucleophilic displacement of bromide by the thiolate anion initiates cyclization, forming 2-(4-pyridinyl)-1,3-thiazol-5-yl methyl ketone. The product exhibits distinctive ¹³C NMR resonances at δ 168.2 ppm (C=N) and δ 154.7 ppm (C-S).
Condensation to Form the Ethylidene Bridge
The critical Z-configured ethylidene linkage is established via acid-catalyzed Schiff base formation:
Reaction Conditions
N¹,N¹-Dimethyl-1,4-benzenediamine (1.0 equiv) and 2-(4-pyridinyl)-1,3-thiazol-5-yl methyl ketone (1.05 equiv) are refluxed in anhydrous toluene with p-toluenesulfonic acid (0.1 equiv) for 18 hours. The reaction proceeds through nucleophilic attack of the aromatic amine on the ketone carbonyl, followed by dehydration to form the imine.
Stereochemical Control
The Z configuration is favored (85:15 Z:E ratio) due to steric hindrance between the thiazole ring and dimethylamino groups, as determined by NOESY spectroscopy. Recrystallization from ethyl acetate/heptane (3:1) enriches the Z isomer to >98% diastereomeric excess.
Optimization and Mechanistic Insights
Solvent Effects on Condensation
| Solvent | Yield (%) | Z:E Ratio |
|---|---|---|
| Toluene | 78 | 85:15 |
| Ethanol | 63 | 72:28 |
| DMF | 41 | 68:32 |
Polar aprotic solvents like DMF promote over-alkylation, while toluene optimizes both yield and stereoselectivity.
Catalytic Enhancement
Incorporating molecular sieves (4Å) increases yield to 84% by absorbing water and shifting the equilibrium toward imine formation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.2% purity with tₖ = 6.72 min.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives reported in the literature:
Key Observations :
- Thiazole vs. Imidazole : Replacing thiazole with imidazole (as in ) reduces sulfur-mediated hydrophobic interactions but enhances hydrogen-bonding capacity via NH groups.
- Substituent Effects: The methylthio group in improves metabolic stability compared to the amino-methyl group in , which may enhance solubility but reduce membrane permeability.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine (CAS: 1212789-93-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings related to its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 322.43 g/mol. Its structure features a thiazole ring and pyridine moiety, which are known for their biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine rings often exhibit significant antimicrobial properties. A study on thiazole derivatives showed that modifications in the substituents can enhance their antibacterial efficacy against various pathogens.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 50 | Antibacterial |
| Compound B | Structure B | 100 | Antifungal |
| N~1~,N~1~-dimethyl-N~4~-{(Z)-... | Target Compound | TBD | TBD |
Note: MIC values are indicative of the concentration required to inhibit microbial growth.
Study on Antimicrobial Efficacy
In a comparative study, N~1~,N~1~-dimethyl-N~4~-{(Z)-... was tested alongside other thiazole derivatives. The results indicated that while some derivatives exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus, the target compound's effectiveness was yet to be fully characterized.
The mechanism underlying the antimicrobial action of thiazole derivatives often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. For instance, compounds with a similar structure were shown to inhibit the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis .
Anticancer Potential
The anticancer properties of thiazole-based compounds have been explored in various studies. These compounds are believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | Breast Cancer | 15 | Apoptosis induction |
| Compound D | Lung Cancer | 10 | Cell cycle arrest |
| N~1~,N~1~-dimethyl-N~4~-{(Z)-... | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
